

# Imlunestrant: A Comprehensive Technical Guide to a Novel Selective Estrogen Receptor Degrader

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Imlunestrant** (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a pure antagonist of the estrogen receptor, **imlunestrant** not only blocks the receptor's activity but also induces its degradation, offering a dual mechanism to inhibit estrogen-driven cancer cell growth.[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to **imlunestrant**.

## **Chemical Structure and Properties**

**Imlunestrant** is a complex heterocyclic molecule with the IUPAC name (5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol. Its chemical and physicochemical properties are summarized in the tables below.



Identifier	Value
IUPAC Name	(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol
Synonyms	LY3484356
CAS Number	2408840-26-4
Molecular Formula	C29H24F4N2O3
Molecular Weight	524.51 g/mol
SMILES	C1C(CN1CCOC2=CC=C(C=C2) [C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O 3)C=C(C=C6)C(F)(F)F)O)CF
Physicochemical Property	Value
LogP	6
Absolute Bioavailability	~10.9%
Water Solubility	Data not readily available
рКа	Data not readily available

## **Pharmacological Properties**

**Imlunestrant** is a potent and selective antagonist of the estrogen receptor alpha (ER $\alpha$ ), including both wild-type and mutant forms. Its primary mechanism of action involves binding to ER $\alpha$ , inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway. This degradation effectively abrogates ER-mediated signaling.



Pharmacological Parameter	Value	Assay/Method
ERα (Wild-Type) Binding Affinity (Ki)	0.64 nmol/L[4]	Competitive radioligand binding assay[4]
ERα (Y537S Mutant) Binding Affinity (Ki)	2.80 nmol/L[4]	Competitive radioligand binding assay[4]
ERβ (Wild-Type) Binding Affinity (Ki)	0.11 nmol/L[4]	Competitive radioligand binding assay[4]
ERα Degradation IC50 (MCF-7 cells)	3.0 nM[1]	Western Blot/High-content imaging[1][4]
ERα Degradation IC50 (Y537S mutant cells)	9.6 nM[1]	Western Blot/High-content imaging[1][4]

### In Vitro Anti-proliferative Activity

**Imlunestrant** has demonstrated potent anti-proliferative activity in a panel of ER+ breast cancer cell lines, while being inactive in ER- lines, highlighting its selectivity.

Cell Line	ER Status	Imlunestrant IC50 (nM)
MCF-7	ER+	<100[2]
T47D	ER+	<100[2]
MDA-MB-231	ER-	>1000[5][6]
SK-BR-3	ER-	>1000[5][7]

#### **Pharmacokinetics**

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of **imlunestrant**.

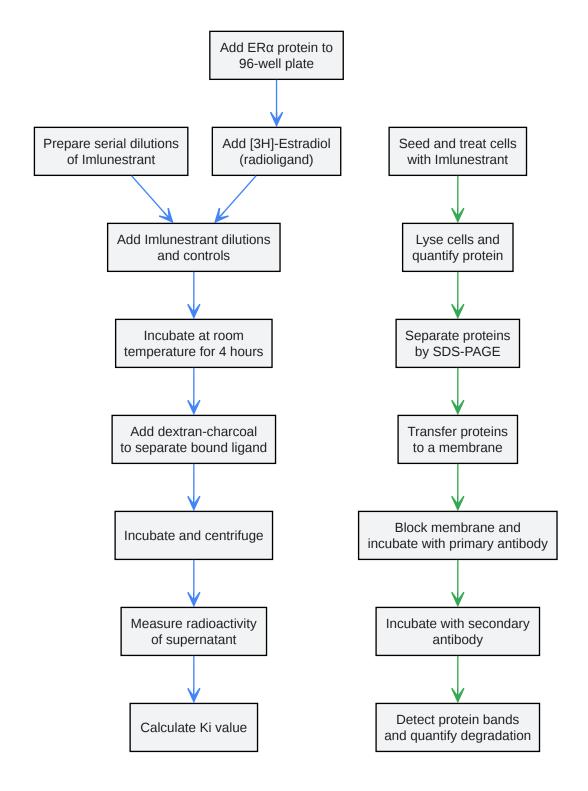


Pharmacokinetic Parameter	Value (at 400 mg oral dose)
Tmax (Time to Maximum Concentration)	~4 hours[8]
Cmax (Maximum Concentration)	~60 ng/mL (for 200 mg dose) to ~250 ng/mL (for 1200 mg dose)[1]
t1/2 (Half-life)	25-30 hours[1][8]
Metabolism	Primarily hepatic[9][10]
Excretion	Predominantly in feces (~97.3%)[9]

## **Mechanism of Action and Signaling Pathways**

**Imlunestrant** exerts its anti-cancer effects by disrupting the estrogen receptor signaling pathway. In ER+ breast cancer, estradiol binds to ER $\alpha$ , leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, which in turn promotes the transcription of genes involved in cell proliferation and survival. **Imlunestrant** binds to ER $\alpha$ , preventing estradiol binding and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in ER $\alpha$  levels and a subsequent blockade of downstream signaling.





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